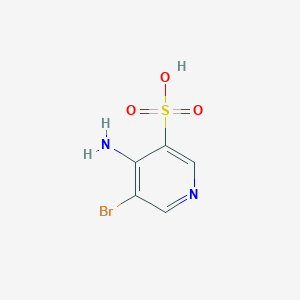

4-Amino-5-bromopyridine-3-sulfonic acid

Description

Significance of Pyridine (B92270) Sulfonic Acids as Building Blocks in Advanced Organic Synthesis

Pyridine sulfonic acids and their derivatives are a class of compounds that have garnered considerable attention in organic chemistry. The pyridine ring, a foundational scaffold in many biologically active molecules and functional materials, is rendered more versatile by the introduction of a sulfonic acid group. This functionalization imparts several key characteristics that are highly advantageous in synthesis.

The sulfonic acid group is a strong electron-withdrawing group, which can significantly influence the reactivity of the pyridine ring, directing further substitutions to specific positions. Its acidic nature also allows for the formation of salts, which can be exploited for purification or to modify the solubility of the molecule. Furthermore, the sulfonic acid moiety can be converted into a variety of other functional groups, such as sulfonyl chlorides, sulfonamides, and sulfonate esters, thereby expanding its synthetic utility. google.comgoogle.comresearchgate.net These transformations are pivotal in the preparation of a wide range of compounds, including pharmaceuticals and agrochemicals. researchgate.netrasayanjournal.co.in For instance, pyridine-3-sulfonic acid is a known intermediate in the production of certain sulfonamides and water-soluble reactive dyes. google.com

The general synthetic routes to pyridine sulfonic acids often involve the sulfonation of pyridine or its derivatives, sometimes under harsh conditions, or through more complex, multi-step sequences involving the oxidation of precursor molecules. google.comchempanda.com The strategic placement of other substituents on the pyridine ring, such as amino and halo groups, can further modulate the chemical properties and reactivity of the resulting sulfonic acid, offering a rich platform for molecular design.

Overview of 4-Amino-5-bromopyridine-3-sulfonic Acid as a Key Synthetic Intermediate

Based on its structure, This compound possesses the archetypal features of a valuable synthetic intermediate. The amino group can act as a directing group in electrophilic aromatic substitution and can also be a site for further chemical modification. The bromine atom provides a handle for a plethora of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental tools for carbon-carbon and carbon-heteroatom bond formation. The sulfonic acid group, as previously discussed, offers its own set of synthetic possibilities.

Despite these promising structural attributes, there is a conspicuous lack of specific research detailing the synthesis or application of this compound. Searches of chemical databases and scientific literature yield information on structurally related compounds, but not the specific isomer requested. For example, data is available for the precursor molecule, 4-Amino-3-bromopyridine (B79700), and for other isomers like 6-Amino-5-bromopyridine-3-sulfonic acid. The properties of these related compounds can offer some insight into the potential characteristics of the target molecule, but direct experimental data for this compound remains elusive.

This absence of information suggests that this specific compound may be a niche research chemical, potentially synthesized for in-house use within a larger synthetic scheme that has not been publicly disclosed, or that its synthesis presents particular challenges that have limited its widespread availability and study. The potential for intramolecular interactions between the adjacent amino, bromo, and sulfonic acid groups could also lead to unique reactivity or instability that requires specialized handling or synthetic strategies.

Due to the lack of available data, a detailed discussion of its research findings or the creation of data tables on its specific properties is not possible at this time. The scientific community's understanding of this particular molecule is therefore limited, and its potential as a key synthetic intermediate remains largely unexplored in the public domain.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H5BrN2O3S |

|---|---|

Molecular Weight |

253.08 g/mol |

IUPAC Name |

4-amino-5-bromopyridine-3-sulfonic acid |

InChI |

InChI=1S/C5H5BrN2O3S/c6-3-1-8-2-4(5(3)7)12(9,10)11/h1-2H,(H2,7,8)(H,9,10,11) |

InChI Key |

SJNVCHPVLWDCJY-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C=N1)Br)N)S(=O)(=O)O |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 4 Amino 5 Bromopyridine 3 Sulfonic Acid

Reactivity of the Pyridine (B92270) Ring System

The pyridine ring is inherently electron-deficient due to the high electronegativity of the nitrogen atom, which withdraws electron density from the ring carbons. wikipedia.org This fundamental characteristic makes the ring less susceptible to electrophilic attack compared to benzene (B151609) but significantly more reactive towards nucleophiles. wikipedia.orgwikipedia.org

Direct electrophilic aromatic substitution (SEAr) on an unsubstituted pyridine ring is challenging and requires harsh reaction conditions, typically favoring substitution at the 3-position. quora.comquimicaorganica.org The electron-withdrawing nature of the nitrogen atom deactivates the ring, a situation that is exacerbated in acidic media where the nitrogen is protonated, further increasing its deactivating effect. wikipedia.org

In 4-amino-5-bromopyridine-3-sulfonic acid, the reactivity towards electrophiles is complex:

The amino group at C-4 is a powerful activating group that directs electrophiles to the ortho and para positions (C-3 and C-5).

The sulfonic acid group at C-3 and the bromine at C-5 are both deactivating groups.

The electron-deficient character of the pyridine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr), particularly at the 2-, 4-, and 6-positions. wikipedia.orgstackexchange.com This is because the anionic intermediate (a Meisenheimer complex) formed during the attack can be stabilized by delocalizing the negative charge onto the electronegative nitrogen atom. wikipedia.orgstackexchange.com

For this compound, several factors influence its SNAr reactivity:

The presence of strong electron-withdrawing groups, such as the sulfonic acid group, activates the ring for nucleophilic attack. wikipedia.org

The reaction can proceed through the displacement of a suitable leaving group, such as the bromide ion, by a strong nucleophile. youtube.com Studies on other substituted halopyridines have demonstrated that intramolecular SNAr reactions can occur, highlighting the favorability of this pathway. nih.gov

Influence of Amino and Sulfonic Acid Functional Groups on Pyridine Ring Activation and Deactivation

The reactivity of the pyridine ring in this compound is a direct result of the cumulative electronic effects of its substituents. The amino and sulfonic acid groups have opposing influences on the electron density of the aromatic system.

The amino group (-NH₂) at the C-4 position is a potent activating group. Through its electron-donating resonance effect, it increases the electron density of the pyridine ring, particularly at the positions ortho and para to it (C-3 and C-5). This effect would typically make the ring more susceptible to electrophilic attack and less so to nucleophilic attack. wikipedia.org

Conversely, the sulfonic acid group (-SO₃H) at the C-3 position is a strong deactivating group. It withdraws electron density from the ring through both inductive and resonance effects. pearson.com This reduction in electron density deactivates the ring towards electrophiles but, crucially, activates it for nucleophilic aromatic substitution. nih.gov

The table below summarizes the electronic effects of these key functional groups.

| Functional Group | Position | Electronic Effect | Influence on Electrophilic Substitution (SEAr) | Influence on Nucleophilic Substitution (SNAr) |

| **Amino (-NH₂) ** | 4 | Strong Electron-Donating (Resonance) | Activating | Deactivating |

| Sulfonic Acid (-SO₃H) | 3 | Strong Electron-Withdrawing (Inductive & Resonance) | Deactivating | Activating |

| Bromo (-Br) | 5 | Electron-Withdrawing (Inductive), Weak Electron-Donating (Resonance) | Deactivating | Activating |

The net reactivity is a "tug-of-war" between these competing influences. For electrophilic substitution, the strong deactivating effects of the sulfonic acid and bromo groups, combined with the inherent electron-poor nature of the pyridine ring, likely override the activating effect of the amino group, making SEAr reactions difficult. wikipedia.orgrsc.org For nucleophilic substitution, the powerful electron-withdrawing nature of the sulfonic acid group is the dominant factor, making the ring susceptible to attack by nucleophiles. wikipedia.orgnih.gov

Reactivity of the Bromine Atom: Towards Further Functionalization

The bromine atom at the C-5 position serves as a versatile handle for introducing further chemical diversity into the molecule. The carbon-bromine bond can be cleaved and replaced with new functionalities through various reactions, most notably transition-metal-catalyzed cross-coupling reactions. researchgate.net

These methods are foundational in modern organic synthesis for constructing carbon-carbon and carbon-heteroatom bonds. Bromopyridine derivatives are common substrates in these transformations. scilit.com

Key cross-coupling reactions applicable for the functionalization of the C-Br bond include:

| Reaction Name | Coupling Partner | Catalyst (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki Coupling | Organoboron compounds (e.g., boronic acids) | Palladium (Pd) | C-C |

| Stille Coupling | Organotin compounds (organostannanes) | Palladium (Pd) | C-C |

| Heck Coupling | Alkenes | Palladium (Pd) | C-C (alkenyl) |

| Sonogashira Coupling | Terminal alkynes | Palladium (Pd) / Copper (Cu) | C-C (alkynyl) |

| Buchwald-Hartwig Amination | Amines | Palladium (Pd) | C-N |

| Ullmann Condensation | Alcohols, Amines | Copper (Cu) | C-O, C-N |

The successful application of these reactions allows for the strategic modification of the this compound scaffold. For instance, Suzuki and Stille couplings have been effectively used to functionalize various bromopyridines and other heterocyclic systems. nih.govresearchgate.netcore.ac.uk

Mechanistic Studies of Key Transformations Involving this compound

Understanding the precise mechanisms of reactions involving this molecule is key to controlling reaction outcomes and designing rational synthetic routes.

The kinetic isotope effect (KIE) is a powerful tool for probing reaction mechanisms, particularly for determining whether a specific bond is broken in the rate-determining step of a reaction. mcmaster.ca This is achieved by comparing the reaction rate of a substrate with that of its isotopically labeled counterpart (e.g., replacing hydrogen with deuterium). youtube.com

If a C-H bond is broken during the rate-determining step, a significant primary KIE (typically kH/kD > 2) is observed, as the heavier C-D bond is stronger and broken more slowly. youtube.com If no significant KIE is observed (kH/kD ≈ 1), it implies that the C-H bond is broken in a fast step after the rate-determining step. youtube.com

In the context of transformations involving this compound, KIE studies could be instrumental in elucidating SNAr mechanisms. The SNAr reaction typically proceeds via a two-step mechanism involving the formation of a Meisenheimer intermediate. wikipedia.org

Scenario 1: Nucleophilic attack is rate-determining. In this case, there would be no primary isotope effect related to the departure of the leaving group.

Scenario 2: Leaving group departure is rate-determining. If the breakdown of the intermediate to expel the leaving group is the slow step, and this step involves the removal of a proton from the ring (as in some related mechanisms), a KIE could be observed.

Hammett Plot Correlations for Substituent Effects

The Hammett equation is a powerful tool in physical organic chemistry used to quantify the influence of substituents on the reactivity of aromatic compounds. wikipedia.orglibretexts.org It establishes a linear free-energy relationship that correlates reaction rates and equilibrium constants for a series of reactions. wikipedia.org The equation is given by:

log(k/k₀) = σρ or log(K/K₀) = σρ

Where:

k or K is the rate or equilibrium constant for the substituted reactant.

k₀ or K₀ is the constant for the reference (unsubstituted) reactant.

σ (sigma) is the substituent constant, which depends only on the nature and position of the substituent and quantifies its electronic effect (resonance and inductive).

ρ (rho) is the reaction constant, which depends on the reaction type and conditions, indicating the sensitivity of the reaction to substituent effects. wikipedia.org

For heterocyclic systems like pyridine, the Hammett equation and its extensions are widely applied to understand reactivity. capes.gov.brsciepub.com The nitrogen heteroatom itself acts as a strong electron-withdrawing group, and its effect can be modulated by other substituents on the ring. sciepub.comuark.edu

In the case of this compound, a Hammett-type analysis would be crucial for understanding how the three distinct substituents influence its reactivity in a given transformation (e.g., nucleophilic aromatic substitution). To construct a Hammett plot, one would need to synthesize a series of analogues where one substituent is varied while the others are kept constant, and then measure the reaction rates.

The sign and magnitude of the reaction constant, ρ, provide significant mechanistic insight:

ρ > 1 : The reaction is highly sensitive to substituents, and a negative charge is developed (or a positive charge is lost) in the transition state. wikipedia.org

0 < ρ < 1 : The reaction shows less sensitivity to substituents than the ionization of benzoic acid, with negative charge development. wikipedia.org

ρ < 0 : The reaction builds up a positive charge (or loses a negative charge) in the transition state.

Although specific experimental data for this compound is not available, a hypothetical Hammett study on a reaction at the pyridine nitrogen or another site could yield data like that presented in the table below. Such a study would likely reveal complex electronic interactions, as the electron-donating amino group is in direct opposition to the electron-withdrawing sulfonic acid and bromo groups. Nonlinear Hammett plots might even be observed, which can indicate a change in the rate-determining step or a complex interplay of electronic effects across the series of compounds. rsc.org

Table 1: Illustrative Hammett Correlation Data for a Hypothetical Reaction

This table illustrates the type of data that would be collected in a Hammett analysis for a hypothetical reaction involving a series of 4-amino-5-bromopyridine derivatives where a substituent at the 2-position is varied.

| Substituent (X) at 2-position | Substituent Constant (σ) | Measured Rate Constant (k, s⁻¹) | log(k/k₀) |

|---|---|---|---|

| -H (Reference) | 0.00 | 1.5 x 10⁻⁵ | 0.00 |

| -CH₃ | -0.17 | 5.2 x 10⁻⁶ | -0.46 |

| -Cl | 0.23 | 8.8 x 10⁻⁵ | 0.77 |

| -CN | 0.66 | 9.1 x 10⁻⁴ | 1.78 |

| -NO₂ | 0.78 | 3.3 x 10⁻³ | 2.34 |

In-situ Spectroscopic Monitoring of Reaction Intermediates

To gain deeper mechanistic insight, direct observation of reaction pathways and the identification of transient intermediates are essential. In-situ (in the reaction mixture) spectroscopic techniques are indispensable for this purpose, allowing for real-time analysis without the need to isolate unstable species. rsc.orgnih.gov

In-situ Fourier-Transform Infrared (FTIR) Spectroscopy is a powerful method for monitoring the progress of organic reactions. nih.govyoutube.com By tracking the change in intensity of vibrational bands corresponding to specific functional groups in reactants, intermediates, and products, kinetic profiles can be constructed. rsc.org For reactions involving this compound, one could monitor key vibrational frequencies:

The N-H stretching and bending vibrations of the amino group.

The S=O stretching frequencies of the sulfonic acid group. researchgate.net

The C-Br stretching vibration.

Characteristic pyridine ring vibrations.

For example, in a sulfonation or a substitution reaction, the appearance and disappearance of specific peaks would provide direct evidence of the conversion process and could reveal the presence of short-lived intermediates. researchgate.net

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information about species in solution over the course of a reaction. acs.orgacs.org By acquiring NMR spectra at various time points, it is possible to identify all proton- or carbon-bearing species present, including reactants, intermediates, products, and byproducts. mdpi.com This technique would be invaluable for studying reactions of this compound, as the distinct chemical shifts of the aromatic protons would be highly sensitive to changes in the electronic environment during a chemical transformation. For instance, the formation of a Meisenheimer complex or another reaction intermediate would result in a new set of signals in the NMR spectrum, allowing for its structural characterization and quantification. acs.org

Table 2: Illustrative Data from In-situ Spectroscopic Monitoring

This table shows hypothetical data that could be obtained from monitoring a reaction of this compound using in-situ spectroscopy. The data tracks the concentration of reactant, a proposed intermediate, and product over time.

| Time (minutes) | Reactant Conc. (M) | Intermediate Conc. (M) | Product Conc. (M) |

|---|---|---|---|

| 0 | 0.100 | 0.000 | 0.000 |

| 10 | 0.075 | 0.015 | 0.010 |

| 30 | 0.040 | 0.025 | 0.035 |

| 60 | 0.010 | 0.012 | 0.078 |

| 120 | 0.001 | 0.002 | 0.097 |

Derivatization Strategies and Advanced Synthetic Applications of 4 Amino 5 Bromopyridine 3 Sulfonic Acid

Derivatization through the Amino Group

The primary amino group at the C4 position of the pyridine (B92270) ring is a versatile handle for a variety of chemical transformations, enabling the introduction of diverse structural motifs through nucleophilic reactions.

Formation of Schiff Bases and Related Imine Derivatives

The condensation reaction between the amino group of an aminopyridine and a carbonyl compound, such as an aldehyde or ketone, is a fundamental method for synthesizing Schiff bases, also known as imines or azomethines. jocpr.comtandfonline.com This reaction typically proceeds via a nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to yield the stable imine product. jocpr.com The process is often catalyzed by a small amount of acid. researchgate.net

For 4-amino-5-bromopyridine-3-sulfonic acid, reaction with various substituted aldehydes would yield a library of Schiff base derivatives, where the properties of the final molecule can be tuned by the choice of the aldehyde. These heterocyclic Schiff bases are recognized for their wide range of applications and serve as key intermediates in the synthesis of other heterocyclic systems. jocpr.comresearchgate.net

Table 1: Representative Schiff Base Formation Reactions

| Starting Amine | Aldehyde/Ketone | Conditions | Product |

|---|---|---|---|

| This compound | 3,4,5-Trimethoxybenzaldehyde | Absolute Ethanol, Reflux (75°C) tandfonline.com | 4-(((3,4,5-Trimethoxyphenyl)methylidene)amino)-5-bromopyridine-3-sulfonic acid |

| This compound | Cinnamaldehyde | Ethanol, Reflux mdpi.com | 4-((3-Phenylallylidene)amino)-5-bromopyridine-3-sulfonic acid |

| This compound | 2-Hydroxy-1-naphthaldehyde | Ethanol, Reflux | 5-Bromo-4-(((2-hydroxynaphthalen-1-yl)methylene)amino)pyridine-3-sulfonic acid |

Amide Formation Reactions

The amino group can be readily acylated to form a stable amide bond, a cornerstone transformation in organic and medicinal chemistry. researchgate.net The most common methods involve the reaction of the amine with an acyl chloride or an acid anhydride (B1165640). libretexts.orgmasterorganicchemistry.com These reactions are typically rapid and efficient.

Alternatively, direct coupling of a carboxylic acid with the amine can be achieved using a variety of coupling reagents. researchgate.net Reagents like N,N'-dicyclohexylcarbodiimide (DCC) activate the carboxylic acid to form an active ester, which is then susceptible to nucleophilic attack by the amine. masterorganicchemistry.com This method is particularly useful for sensitive substrates as it proceeds under mild, neutral conditions. masterorganicchemistry.com Synthesizing amide derivatives of 4-aminopyridine (B3432731) has been a strategy to develop new potential therapeutic agents. nih.govnih.gov

Table 2: Amide Formation from this compound

| Amine | Acylating Agent / Carboxylic Acid + Coupling Agent | Conditions | Product |

|---|---|---|---|

| This compound | Benzoyl chloride | Pyridine (solvent, base) | 4-(Benzoylamino)-5-bromopyridine-3-sulfonic acid |

| This compound | Acetic anhydride | Mild heating | 4-Acetamido-5-bromopyridine-3-sulfonic acid |

| This compound | Benzoic acid + DCC | Neutral pH, Room Temperature masterorganicchemistry.com | 4-(Benzoylamino)-5-bromopyridine-3-sulfonic acid |

Transformations of the Sulfonic Acid Group

The sulfonic acid moiety (-SO₃H) offers another site for derivatization, although its transformation often requires more specific conditions compared to the amino group.

Conversion to Sulfonamides

Pyridine-3-sulfonic acid and its derivatives are key intermediates in the production of sulfonamides. google.com The conversion of the sulfonic acid group into a sulfonamide is a synthetically valuable transformation, as the sulfonamide functional group is a well-known pharmacophore. This conversion is typically a two-step process. First, the sulfonic acid is converted into a more reactive sulfonyl chloride. This is commonly achieved using chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

The resulting sulfonyl chloride is then reacted with a primary or secondary amine in the presence of a base to afford the corresponding sulfonamide. This modular approach allows for the synthesis of a wide array of sulfonamide derivatives by varying the amine component. This strategy has been applied to create libraries of 4-substituted pyridine-3-sulfonamides for biological screening. mdpi.comnih.gov

Esterification and Other Sulfonic Acid Derivatives

Sulfonic acids can be converted into sulfonate esters through reaction with alcohols. While direct esterification can be challenging, several methods have been developed. One effective approach involves reacting the sulfonic acid with a trialkyl orthoformate, which serves as both the solvent and the alkylating agent, to smoothly yield the corresponding methyl or ethyl esters. mdma.ch Another method involves the use of an acid catalyst like sulfuric acid or benzene (B151609) sulfonic acid to facilitate the reaction between the pyridine carboxylic acid and an alcohol. google.com The resulting sulfonate esters, such as pyridin-3-yl pyridine-3-sulfonate, are stable derivatives. nih.gov

Cross-Coupling Reactions at the Bromine Position

The bromine atom at the C5 position is a prime site for the formation of new carbon-carbon and carbon-heteroatom bonds via transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for constructing complex molecular architectures from simple precursors.

Palladium-catalyzed cross-coupling reactions are particularly effective for functionalizing aryl halides. organic-chemistry.org Key examples include:

Suzuki-Miyaura Coupling: This reaction couples the bromopyridine with an organoboron species (a boronic acid or ester) in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org It is exceptionally versatile for forming biaryl linkages and tolerates a wide range of functional groups. Catalysts composed of palladium and specific phosphine (B1218219) ligands have shown high activity for coupling challenging substrates like aminoheteroaryl halides. organic-chemistry.org The reaction is widely used in industrial applications for the synthesis of complex molecules. wikipedia.org

Heck Coupling: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a new, substituted alkene. organic-chemistry.orglibretexts.org This method is powerful for vinylation of the pyridine ring. The use of specific ligands and additives can improve yields and selectivity, even with less reactive aryl bromides. nih.govbeilstein-journals.org

Sonogashira Coupling: This reaction forms a C-C bond between the bromopyridine and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. scirp.orgjk-sci.com It is the most reliable method for synthesizing aryl-alkynes. Studies on 2-amino-3-bromopyridines have demonstrated that this reaction proceeds in moderate to excellent yields with a variety of terminal alkynes under optimized conditions, highlighting its applicability to substituted bromopyridines. scirp.orgresearchgate.net

These coupling reactions enable the introduction of diverse aryl, vinyl, and alkynyl groups onto the pyridine core of this compound, providing access to a vast array of complex derivatives.

Table 3: Cross-Coupling Reactions at the Bromine Position

| Reaction Type | Coupling Partner | Catalyst System | Conditions | Product |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling wikipedia.org | Phenylboronic acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃, K₃PO₄) rsc.orgmdpi.com | Solvent (e.g., Toluene, Dioxane), Heat | 4-Amino-5-phenylpyridine-3-sulfonic acid |

| Heck Coupling organic-chemistry.org | Styrene | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | Solvent (e.g., DMF, Acetonitrile), Heat | 4-Amino-5-((E)-styryl)pyridine-3-sulfonic acid |

| Sonogashira Coupling scirp.org | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N) scirp.org | Solvent (e.g., DMF, THF), Heat | 4-Amino-5-(phenylethynyl)pyridine-3-sulfonic acid |

Integration into Complex Heterocyclic Architectures

The functional groups on this compound serve as strategic points for the construction of fused and complex heterocyclic systems. The amino group, for instance, can participate in cyclization reactions to form new rings.

One common strategy involves the reaction of the aminopyridine with a bifunctional electrophile. For example, reaction with an α-haloketone can lead to the formation of an imidazopyridine ring system, a scaffold found in numerous biologically active molecules. researchgate.net Similarly, condensation with a β-ketoester can be a pathway to pyridopyrimidines.

Furthermore, the bromine atom can be utilized in intramolecular coupling reactions. For instance, if a suitable nucleophile is tethered to the amino group, an intramolecular Buchwald-Hartwig or Ullmann-type cyclization can be employed to construct a new heterocyclic ring fused to the pyridine core. The sulfonic acid group, while often considered a spectator, can influence the reactivity and solubility of the molecule and can also be a site for further modification or act as a directing group in certain reactions. The synthesis of pyrazolopyridines from aminopyrazoles and alkynyl aldehydes demonstrates a cascade reaction approach to complex heterocycles. nih.gov

Role as a Building Block in Functional Material Precursors (e.g., Polymer Additives)

The unique combination of functional groups on this compound makes it an interesting building block for the synthesis of precursors for functional materials. The amino and sulfonic acid groups can impart desirable properties such as water solubility, thermal stability, and the ability to interact with metal ions or other polar matrices.

The bromine atom provides a reactive handle for polymerization reactions. For example, through palladium-catalyzed cross-coupling reactions like Suzuki or Stille coupling, the molecule can be incorporated into conjugated polymer backbones. nih.govmdpi.com The resulting polymers may exhibit interesting electronic and optical properties, making them potentially useful in applications such as organic light-emitting diodes (OLEDs) or sensors.

The amino group can also be a site for polymerization. For instance, it can be reacted with diacyl chlorides or diisocyanates to form polyamides or polyureas, respectively. The presence of the sulfonic acid group in such polymers would enhance their hydrophilicity and could be beneficial for applications such as ion-exchange resins or membranes. Furthermore, the molecule itself or its derivatives could act as additives in polymer formulations, functioning as flame retardants (due to the bromine content), UV stabilizers, or dye precursors. The development of conjugated polymers often utilizes Sonogashira cross-coupling reactions. researchgate.net

Advanced Spectroscopic and Analytical Characterization Methodologies for 4 Amino 5 Bromopyridine 3 Sulfonic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic compounds by probing the magnetic properties of atomic nuclei. rasayanjournal.co.in For 4-Amino-5-bromopyridine-3-sulfonic acid, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the proton and carbon environments and their connectivity.

The ¹H NMR spectrum provides information on the number of distinct proton environments, their chemical shifts (indicating the electronic environment), and their coupling patterns (indicating adjacent protons). For this compound, two distinct signals are expected in the aromatic region of the spectrum, corresponding to the protons at the C2 and C6 positions of the pyridine (B92270) ring.

The electron-donating amino group (-NH₂) at C4 and the electron-withdrawing sulfonic acid (-SO₃H) and bromo (-Br) groups at C3 and C5, respectively, exert significant influence on the chemical shifts of the remaining ring protons. The proton at C2 is adjacent to the nitrogen atom and the sulfonic acid group, which is expected to shift it significantly downfield. The proton at C6 is adjacent to the nitrogen and the bromine atom, also resulting in a downfield shift. The amino group will have its own characteristic signal, which may be broad and its chemical shift can be dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Predicted values based on analysis of substituted pyridines)

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| H-2 | 8.2 - 8.5 | Singlet (s) or narrow doublet | Expected to be the most downfield aromatic proton due to proximity to nitrogen and the sulfonic acid group. |

| H-6 | 7.9 - 8.2 | Singlet (s) or narrow doublet | Shifted downfield by adjacent nitrogen and bromine atoms. |

| NH₂ | 5.0 - 7.0 | Broad singlet (br s) | Chemical shift and appearance are highly variable and depend on solvent, temperature, and pH. |

¹³C NMR spectroscopy is used to identify all unique carbon atoms in a molecule. For this compound, five distinct signals are expected for the five carbon atoms of the pyridine ring. The chemical shifts are influenced by the attached functional groups and the electronegativity of the nitrogen atom.

The carbon atoms directly bonded to the heteroatoms (C3, C4, C5) will show significant shifts. The C-Br bond will cause a downfield shift for C5, though less pronounced than might be expected. The C-SO₃H bond at C3 will also result in a downfield shift. The C-NH₂ bond at C4 will cause a significant downfield shift. The carbons adjacent to the nitrogen (C2 and C6) will also be shifted downfield.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Predicted values based on analysis of substituted pyridines)

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C-2 | 145 - 150 | Adjacent to ring nitrogen. |

| C-3 | 125 - 135 | Attached to the sulfonic acid group. |

| C-4 | 150 - 158 | Attached to the amino group. |

| C-5 | 105 - 115 | Attached to the bromine atom; exhibits a notable upfield shift due to the ortho-amino group's shielding effect, counteracting the deshielding from bromine. |

| C-6 | 142 - 148 | Adjacent to ring nitrogen. |

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by revealing correlations between nuclei. drugbank.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. In the case of this compound, a COSY spectrum would be expected to show a weak or no cross-peak between the H-2 and H-6 protons, as they are separated by four bonds. The absence of significant correlations confirms their isolated positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). researchgate.net This technique is fundamental for assigning the protonated carbons in the ¹³C NMR spectrum. For the target molecule, HSQC would show a cross-peak connecting the ¹H signal at δ ~8.2-8.5 ppm to the ¹³C signal of C-2, and another cross-peak from the ¹H signal at δ ~7.9-8.2 ppm to the ¹³C signal of C-6.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds, which is vital for connecting the different fragments of a molecule and confirming the substitution pattern. researchgate.net For this compound, HMBC is the key to unambiguously placing the substituents.

Table 3: Predicted Key HMBC Correlations for this compound

| Proton | Correlates to Carbon (²J, ³J) | Significance of Correlation |

| H-2 | C-3, C-4, C-6 | Confirms the position of H-2 relative to the C-3 sulfonic acid, C-4 amino group, and C-6. |

| H-6 | C-2, C-4, C-5 | Confirms the position of H-6 relative to C-2, the C-4 amino group, and the C-5 bromine. |

| NH₂ | C-3, C-4, C-5 | Correlations from the amino protons to C-3, C-4, and C-5 would definitively confirm the position of the amino group between the sulfonic acid and bromo-substituted carbons. |

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby providing the molecular weight and elemental formula of an analyte.

Electrospray ionization (ESI) is a soft ionization technique that is exceptionally well-suited for polar and non-volatile compounds like this compound, as it allows the molecule to be ionized directly from solution with minimal fragmentation. nih.govsimsonpharma.com Analysis can be performed in both positive and negative ion modes.

Positive Ion Mode: The molecule is expected to be protonated, primarily at the ring nitrogen or the amino group, yielding the [M+H]⁺ ion.

Negative Ion Mode: The sulfonic acid group is acidic and will readily deprotonate to form the [M-H]⁻ ion. This mode is often highly sensitive for sulfonic acids. nih.gov

A characteristic feature of bromine-containing compounds is the presence of two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, the mass spectrum will show two peaks of almost equal intensity for each bromine-containing ion, separated by approximately 2 Da.

Table 4: Predicted ESI-MS Ions for this compound (C₅H₅BrN₂O₃S, Exact Mass: 251.9208)

| Ion | Predicted m/z (for ⁷⁹Br) | Predicted m/z (for ⁸¹Br) | Ionization Mode |

| [M+H]⁺ | 252.9286 | 254.9266 | Positive |

| [M-H]⁻ | 250.9130 | 252.9109 | Negative |

| [M+Na]⁺ | 274.9106 | 276.9085 | Positive |

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio to a very high degree of accuracy (typically to four or more decimal places). rsc.org This precision allows for the calculation of an unambiguous elemental formula for the detected ion. By comparing the experimentally measured accurate mass with the theoretical mass calculated for the proposed formula (C₅H₅BrN₂O₃S), the molecular formula can be unequivocally confirmed. This is a critical step in structure validation, as it distinguishes the target compound from any other isomers or compounds with the same nominal mass. The distinct isotopic pattern of bromine serves as an additional confirmation point. The fragmentation of arylsulfonamides in the gas phase can sometimes involve the elimination of SO₂. nih.gov

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a cornerstone in the structural elucidation of molecules, providing detailed information about the functional groups present. By analyzing the interaction of infrared radiation or laser light with a sample, a unique vibrational spectrum is generated, which serves as a molecular fingerprint. For this compound, techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy are indispensable for confirming the presence of its key chemical moieties.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy states. The resulting spectrum shows absorption bands at specific wavenumbers corresponding to the vibrations of particular bonds and functional groups. The analysis of this compound via FTIR allows for the unambiguous identification of its primary functional groups.

The FTIR spectrum of a related compound, 4-aminopyridine (B3432731), shows characteristic bands for the N-H bonds of the amide group. researchgate.net Specifically, asymmetric and symmetric stretching vibrations are typically observed. researchgate.net The spectrum of this compound would be expected to exhibit these, along with strong absorptions characteristic of the sulfonic acid group and vibrations from the substituted pyridine ring.

Table 1: Expected FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amino (N-H) | Symmetric & Asymmetric Stretching | 3300 - 3500 |

| Amino (N-H) | Scissoring (Bending) | 1590 - 1650 |

| Pyridine Ring (C=N, C=C) | Ring Stretching | 1400 - 1600 |

| Sulfonic Acid (S=O) | Asymmetric Stretching | 1340 - 1350 |

| Sulfonic Acid (S=O) | Symmetric Stretching | 1150 - 1165 |

| Sulfonic Acid (S-O) | Stretching | 800 - 1000 |

| C-Br Bond | Stretching | 500 - 600 |

Note: The exact positions of the peaks can be influenced by the electronic environment and intermolecular interactions within the crystal lattice.

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light, usually from a laser. While FTIR is sensitive to polar bonds with strong dipole moment changes, Raman is particularly effective for identifying non-polar and symmetric bonds.

For this compound, Raman spectroscopy would be highly effective in characterizing the vibrations of the pyridine ring and the carbon-bromine bond. Data for the related compound 4-Amino-3-bromopyridine (B79700) shows Raman spectral information is available, highlighting the utility of this technique for this class of compounds. nih.gov The symmetric vibrations of the S=O bonds in the sulfonic acid group would also produce strong Raman signals, providing confirmatory evidence alongside FTIR data.

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For the synthesis and quality control of pharmaceutical intermediates and fine chemicals like this compound, chromatographic methods are essential for determining purity and quantifying components in a mixture.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. It is the gold standard for assessing the purity of synthesized compounds. A typical HPLC analysis for an aminopyridine derivative involves a reversed-phase column where the stationary phase is non-polar, and the mobile phase is a polar solvent mixture.

Given the polar nature of the amino and sulfonic acid groups, a hydrophilic interaction liquid chromatography (HILIC) or a reversed-phase method with an aqueous-organic mobile phase would be suitable. An HPLC method developed for pyridine and its aminopyridine isomers uses a mobile phase that is compatible with mass spectrometry, allowing for further characterization. helixchrom.com For related chloro-substituted aminopyridines, methods using amide-functionalized columns have shown excellent separation, which could be applicable to bromo-derivatives as well. mtc-usa.com Purity is typically determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram, often expressed as a percentage. vwr.com

Table 2: Illustrative HPLC Parameters for Analysis of Aminopyridine Derivatives

| Parameter | Description | Example Condition |

| Column | Stationary Phase | Cogent Amide™, 4µm, 100Å mtc-usa.com |

| Mobile Phase | Solvent System | A: Water/Acetonitrile (90:10) + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid mtc-usa.com |

| Elution | Mode | Gradient or Isocratic |

| Flow Rate | Speed of Mobile Phase | 1.0 mL/min mtc-usa.com |

| Detection | Method of Visualization | UV-Vis Spectrophotometer (e.g., at 244 nm) mtc-usa.com |

| Injection Volume | Amount of Sample | 2 µL mtc-usa.com |

X-ray Crystallography for Solid-State Structural Determination

For this compound, a single-crystal X-ray diffraction study would reveal:

The exact spatial arrangement of the amino, bromo, and sulfonic acid substituents on the pyridine ring.

The planarity of the pyridine ring and the torsion angles between the ring and its substituents.

The intricate network of intermolecular interactions, such as hydrogen bonds involving the amino and sulfonic acid groups, which dictate the crystal packing.

Structural studies on related molecules, such as 3-amino-5-bromo-2-iodopyridine and 4-amino-3,5-dichloropyridine, demonstrate the power of this technique. nih.govnih.gov These studies reveal how molecules are linked into chains or other supramolecular structures through hydrogen bonding and π–π stacking interactions. nih.govnih.gov The data obtained from such an analysis is crucial for understanding the solid-state properties of the compound.

Table 3: Example Crystallographic Data from a Related Aminopyridine Derivative (3-Amino-5-bromo-2-iodopyridine) nih.gov

| Parameter | Value |

| Chemical Formula | C₅H₄BrIN₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 4.0983 Åb = 15.172 Åc = 12.038 Åβ = 90.152° |

| Volume (V) | 748.5 ų |

| Molecules per Unit Cell (Z) | 4 |

Note: This data is for a structurally related compound and serves to illustrate the type of information obtained from an X-ray crystallography experiment.

Elemental Analysis for Stoichiometric Accuracy

Elemental analysis is a fundamental analytical procedure used to determine the mass percentage of each element (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. The experimentally determined percentages are then compared to the theoretically calculated values based on the compound's proposed molecular formula. This comparison is critical for verifying the compound's stoichiometric purity and confirming its empirical formula.

For this compound, the molecular formula is C₅H₅BrN₂O₃S. Based on this formula, the theoretical elemental composition can be calculated. A close agreement between the experimental and theoretical values provides strong evidence for the identity and purity of the synthesized compound. This technique was used to confirm the structure of a pyridazine (B1198779) derivative in conjunction with other spectral data. growingscience.com

Table 4: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass (amu) | Molar Mass ( g/mol ) | % Composition |

| Molecular Formula | C₅H₅BrN₂O₃S | 269.08 | ||

| Carbon | C | 12.011 | 60.055 | 22.32% |

| Hydrogen | H | 1.008 | 5.040 | 1.87% |

| Bromine | Br | 79.904 | 79.904 | 29.70% |

| Nitrogen | N | 14.007 | 28.014 | 10.41% |

| Oxygen | O | 15.999 | 47.997 | 17.84% |

| Sulfur | S | 32.06 | 32.06 | 11.92% |

Computational and Theoretical Investigations of 4 Amino 5 Bromopyridine 3 Sulfonic Acid

Conformation Analysis and Intramolecular Interactions (e.g., Hydrogen Bonding)No specific data is available for 4-Amino-5-bromopyridine-3-sulfonic acid.

Compound Names Table

Structure Reactivity Relationships in 4 Amino 5 Bromopyridine 3 Sulfonic Acid Chemistry

Impact of Substituent Position and Nature on Pyridine (B92270) Ring Reactivity

The reactivity of the pyridine ring in 4-Amino-5-bromopyridine-3-sulfonic acid is a product of the combined electronic effects of its three substituents: an amino group at position 4, a bromine atom at position 5, and a sulfonic acid group at position 3. The pyridine ring itself is inherently electron-deficient compared to benzene (B151609), a result of the electronegative nitrogen atom which withdraws electron density via an inductive effect. uoanbar.edu.iq This general deactivation makes electrophilic aromatic substitution more difficult than for benzene.

The substituents modulate this inherent reactivity:

Amino Group (-NH₂): Located at the C4 position, the amino group is a powerful activating group. masterorganicchemistry.com It donates electron density to the ring through a strong positive resonance effect (+R), which significantly outweighs its negative inductive effect (-I). This donation increases the nucleophilicity of the ring, making it more susceptible to electrophilic attack.

Sulfonic Acid Group (-SO₃H): Positioned at C3, the sulfonic acid group is a strong deactivating group. masterorganicchemistry.compearson.com It withdraws electron density from the ring through both a negative inductive effect (-I) and a negative resonance effect (-R), making the ring less reactive towards electrophiles.

The net reactivity of the ring is a balance of these competing influences. The powerful activating effect of the amino group counteracts the deactivating effects of the sulfonic acid group, the bromine atom, and the ring nitrogen itself. The positions of these groups are critical; activating groups generally facilitate substitution at the ortho and para positions, while deactivating groups direct to the meta position. pearson.com In this molecule, the substituents create a complex pattern of electron density, with specific sites being more or less reactive than others.

| Substituent | Position | Electronic Effect | Impact on Ring Reactivity |

|---|---|---|---|

| Amino (-NH₂) | 4 | Strongly Activating (+R > -I) | Increases electron density, promotes electrophilic substitution. |

| Sulfonic Acid (-SO₃H) | 3 | Strongly Deactivating (-R, -I) | Decreases electron density, hinders electrophilic substitution. |

| Bromo (-Br) | 5 | Deactivating (-I > +R) | Decreases electron density, but can direct substitution. |

Directing Effects of the Sulfonic Acid Group in Electrophilic and Nucleophilic Processes

The sulfonic acid group at the 3-position is a powerful electron-withdrawing group and, in electrophilic aromatic substitution, functions as a meta-director. pearson.comwikipedia.org In the context of the pyridine ring, electrophilic attack is already favored at the 3- (and 5-) position to avoid forming an unstable intermediate with a positive charge on the electronegative nitrogen atom. uoanbar.edu.iqquora.compearson.com

Electrophilic Substitution: The -SO₃H group at C3 deactivates the ring, particularly the ortho (C2, C4) and para (C6, relative to the substituent) positions. It directs incoming electrophiles to the meta positions relative to itself, which are C5 and a position outside the ring. Since C5 is already substituted with bromine, the directing effect of the sulfonic acid group reinforces substitution at this position. The reversibility of sulfonation under certain conditions is a notable feature, allowing the sulfonic acid group to be used as a temporary blocking group to control regioselectivity in some aromatic systems. wikipedia.org

Nucleophilic Substitution: The pyridine ring is inherently activated towards nucleophilic attack at the 2-, 4-, and 6-positions due to its electron-deficient nature. uoanbar.edu.iq The strongly electron-withdrawing sulfonic acid group at C3 would further enhance this reactivity by stabilizing the negatively charged Meisenheimer-like intermediate formed during nucleophilic attack, especially at positions 2 and 4.

Role of the Bromine Atom in Activating/Deactivating the Pyridine Nucleus

The bromine atom at the C5 position has a dual electronic influence on the pyridine ring.

Activation/Directing via Resonance Effect: Conversely, the bromine atom possesses lone pairs of electrons that can be delocalized into the aromatic π-system (a positive resonance effect, +R). masterorganicchemistry.com This donation of electron density preferentially enriches the positions ortho and para to the bromine. In the case of this compound, the positions ortho to the bromine are C4 and C6. The para position is the ring nitrogen.

Influence of the Amino Group on Protonation States and Reactivity

The amino group at the C4 position exerts a dominant influence on the molecule's reactivity and its behavior in acidic or basic media.

Reactivity: As a potent activating group, the -NH₂ group donates electron density into the ring via resonance (+R effect), increasing the ring's nucleophilicity. masterorganicchemistry.com It is an ortho-, para-director. In this molecule, the positions ortho to the amino group are C3 and C5. The position para to the amino group is the ring nitrogen. This strong directing effect makes positions 3 and 5 prime targets for electrophilic attack.

Protonation States: The molecule has two primary basic sites: the amino group and the pyridine ring nitrogen. The site of protonation is critical as it dramatically alters the electronic properties of the molecule.

Ring Nitrogen Protonation: In many aminopyridines, the ring nitrogen is the more basic site and is protonated first in acidic conditions. reddit.com This forms a pyridinium (B92312) ion, which introduces a positive charge into the ring. This positive charge transforms the entire heterocyclic system into a very strongly electron-withdrawing and deactivated entity, making subsequent electrophilic attack extremely difficult. uoanbar.edu.iq

Amino Group Protonation: Protonation of the exocyclic amino group forms an ammonium (B1175870) cation (-NH₃⁺). This group is strongly deactivating and electron-withdrawing due to its positive charge, functioning as a meta-director.

The specific site of protonation can depend on factors like the electronic effects of other substituents and steric hindrance. researchgate.net In either case, protonation significantly reduces the reactivity of the system towards electrophiles.

Regioselectivity and Stereoselectivity Control in Derivatization Reactions

The regioselectivity of derivatization reactions on this compound is determined by the complex interplay of the directing effects of the three substituents. There are no stereocenters in the parent molecule, so stereoselectivity is not a factor until reactions that introduce chirality occur.

A consensus of directing effects points to specific positions on the ring being favored for substitution:

For Electrophilic Substitution:

The amino group at C4 strongly directs ortho to C3 and C5.

The sulfonic acid group at C3 directs meta to C5.

The bromo group at C5 directs ortho to C4 and C6.

Analyzing these effects reveals a strong convergence on the C5 and C6 positions. However, C3, C4, and C5 are already occupied. This leaves the C2 and C6 positions as the only available sites for substitution.

Attack at C6: The bromine atom (ortho-directing) and the inherent reactivity of the pyridine ring favor this position.

Attack at C2: This position is ortho to the deactivating sulfonic acid group and the ring nitrogen, making it highly disfavored for electrophilic attack.

Therefore, electrophilic derivatization is most likely to occur at the C6 position . The powerful activating effect of the amino group, transmitted through the π-system, combined with the ortho-directing effect of the bromine, makes C6 the most nucleophilic and accessible site. Protocols involving regioselective lithiation followed by reaction with an electrophile have proven effective for achieving substitution at specific positions in similar heterocyclic systems. nih.gov

| Substituent (Position) | Directing Effect | Favored Positions for Electrophilic Attack | Comment |

|---|---|---|---|

| -NH₂ (C4) | Ortho, Para | C3, C5 | Strongly activating. Positions are already substituted. |

| -SO₃H (C3) | Meta | C5 | Strongly deactivating. Position is already substituted. |

| -Br (C5) | Ortho, Para | C4, C6 | Deactivating. C4 is substituted, making C6 a potential target. |

| Ring Nitrogen (N1) | Meta-directing effect | C3, C5 | Inherent property of the pyridine ring. uoanbar.edu.iq |

Future Research Directions and Emerging Trends in the Chemistry of 4 Amino 5 Bromopyridine 3 Sulfonic Acid

Development of Sustainable and Green Synthetic Methodologies

The synthesis of highly functionalized heterocyclic compounds like 4-Amino-5-bromopyridine-3-sulfonic acid traditionally involves multi-step processes that can be resource-intensive and generate significant waste. Future research is increasingly focused on aligning its synthesis with the principles of green chemistry. imist.ma Key objectives include improving atom economy, utilizing safer solvents, reducing energy consumption, and minimizing hazardous byproducts. imist.marasayanjournal.co.in

A plausible green synthetic pathway could be adapted from established methods for producing related pyridine-3-sulfonic acids. google.comgoogle.com For instance, a process involving the oxidation of a substituted chloropyridine to its N-oxide, followed by nucleophilic substitution with a sulfite, and subsequent reduction is a known route. google.comgoogle.comprepchem.com Applying this to a suitable precursor for the target molecule while incorporating green principles is a primary goal. This includes the use of aqueous media to replace hazardous organic solvents, employing microwave-assisted synthesis to shorten reaction times, and designing one-pot multicomponent reactions to reduce intermediate isolation steps. imist.marsc.orgnih.gov Electrochemical methods, such as the Birch carboxylation of pyridines, represent another sustainable approach that avoids harsh chemical reductants and utilizes CO2 as a green C1 building block. rsc.org

| Green Chemistry Principle | Application in Pyridine (B92270) Synthesis | Potential Benefit |

| Waste Prevention | One-pot or multicomponent reactions. rasayanjournal.co.in | Reduces the need for purification of intermediates, saving solvents and materials. |

| Atom Economy | Catalytic reactions over stoichiometric ones. biosynce.com | Maximizes the incorporation of reactant atoms into the final product. |

| Less Hazardous Synthesis | Use of water or ionic liquids as solvents. rasayanjournal.co.inacs.org | Avoids volatile and toxic organic solvents, improving safety and reducing environmental impact. |

| Energy Efficiency | Microwave-assisted or ultrasonic synthesis. rasayanjournal.co.innih.gov | Drastically reduces reaction times from hours to minutes, lowering energy consumption. |

| Renewable Feedstocks | Valorization of CO2 in electrochemical methods. rsc.org | Utilizes a sustainable and abundant C1 source for chemical transformations. |

Exploration of Novel Catalytic Systems for Functionalization

The bromine atom at the C5 position of this compound is a prime target for catalytic functionalization, enabling the construction of more complex molecular architectures. Palladium-catalyzed cross-coupling reactions are a cornerstone of this approach, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. rsc.org Techniques such as the Suzuki-Miyaura, Sonogashira, and carbonylative coupling reactions can be employed to introduce a wide variety of aryl, alkynyl, and acyl groups, respectively. nih.govscilit.comresearchgate.netresearchgate.net The development of highly active palladium/N-heterocyclic carbene (NHC) complexes, for example, has shown great efficiency in the carbonylative coupling of 2-bromopyridine (B144113) with arylboronic acids. researchgate.net

Beyond palladium, copper-catalyzed systems offer a more economical alternative for certain transformations, such as the N-arylation of sulfonamides with bromopyridines. lookchem.com Emerging research also explores transition-metal-free methodologies. A notable example is the purple light-promoted radical coupling of bromopyridines with Grignard reagents, which proceeds via a single electron transfer (SET) mechanism and offers a safer alternative to traditional methods. organic-chemistry.org

| Catalytic Reaction | Reagent/Catalyst System | Bond Formed | Potential Application |

| Suzuki-Miyaura Coupling | Arylboronic acid / Pd catalyst. researchgate.net | C-C (Aryl-Aryl) | Synthesis of biaryl compounds for medicinal chemistry or materials. |

| Sonogashira Coupling | Terminal alkyne / Pd/Cu catalyst. | C-C (Aryl-Alkynyl) | Creation of conjugated systems for electronic materials. |

| Carbonylative Coupling | CO, Imine, Alkyne / Pd catalyst. nih.gov | C-C (Aryl-Acyl) | Access to complex ketone and indolizine (B1195054) structures. nih.gov |

| Ullmann Coupling | Sulfonamide / CuI catalyst. lookchem.com | C-N | Synthesis of N-pyridinyl sulfonamides, a common motif in pharmaceuticals. |

| Radical Coupling | Grignard reagent / Purple light. organic-chemistry.org | C-C (Aryl-Alkyl/Aryl) | Transition-metal-free functionalization. |

Application in Advanced Materials Science (as a building block)

The multifunctionality of this compound makes it an exemplary building block, or monomer, for the design of advanced materials. nih.govnih.gov Each functional group can play a distinct role in the final material's structure and properties.

The pyridine nitrogen and the sulfonic acid group are excellent coordinating sites for metal ions, making the molecule a promising linker for the construction of Metal-Organic Frameworks (MOFs). uol.deresearchgate.net MOFs built from sulfonic acid linkers are noted for their high thermal stability and acidity compared to their carboxylic acid counterparts. uol.de The resulting frameworks could exhibit tailored porosity, catalytic activity, or ion-conduction properties. Bimetallic-MOFs functionalized with sulfonic acid groups have been prepared and used as novel acidic catalysts. researchgate.net

Furthermore, the molecule can be incorporated into polymer chains. biosynce.com The amino group allows it to be used in step-growth polymerizations (e.g., to form polyamides or polyimines) or as a functional group on a polymerizable monomer, such as an acrylate. researchgate.net Polymers containing pyridine functionalities are known for their strong interactions with acids, metals, and polar substrates, finding use in coatings and adhesives. polysciences.com The bromine atom offers a site for post-polymerization modification, allowing the properties of the material to be fine-tuned after its initial synthesis.

| Functional Group | Potential Role in Materials | Example Application |

| Pyridine Nitrogen | Lewis basic site, metal coordination. researchgate.net | Linker for Metal-Organic Frameworks (MOFs), ligand for catalytic sites. |

| Sulfonic Acid Group | Acidic site, metal coordination, proton donor. uol.deacs.org | Solid acid catalyst, proton exchange membrane, MOF linker. uol.deresearchgate.net |

| Amino Group | Hydrogen bond donor, nucleophilic site. nih.gov | Monomer for polyamides/polyimines, polymer cross-linking site. |

| Bromo Group | Site for post-synthesis modification. | Grafting of new functional groups onto a polymer or MOF via cross-coupling. |

Machine Learning and Artificial Intelligence in Predicting Reactivity and Designing Synthetic Pathways

In the realm of reaction optimization, ML models can predict the outcomes of chemical reactions, such as the yield or selectivity of the cross-coupling reactions discussed in section 8.2. mit.eduyoutube.com Even with the sparse and often noisy data typical of chemical literature, ML models can outperform expert intuition, guiding chemists toward the optimal conditions for a given transformation and increasing synthesis efficiency. mit.educhemrxiv.org This predictive power is not limited to reactions; ML can also be used to forecast the properties of new materials, such as the corrosion inhibition efficiency of pyridine derivatives on metal surfaces, thereby guiding the design of new functional materials. researchgate.net

| AI/ML Application | Description | Impact on Research |

| Retrosynthesis (CASP) | AI algorithms work backward from the target molecule to identify simple, available starting materials and optimal reaction steps. researchgate.netnih.gov | Accelerates the design of efficient and novel synthetic routes. |

| Reactivity Prediction | ML models are trained on reaction data to predict outcomes like yield and selectivity for new combinations of reactants and conditions. mit.edunih.gov | Enables rapid optimization of reactions, reducing experimental effort and waste. |

| Property Prediction | Models predict the physical, chemical, or biological properties of a novel molecule or material based on its structure. researchgate.net | Guides the design of molecules and materials with desired functionalities. |

| Mechanism Interrogation | Analysis of ML model parameters can provide insights into the underlying factors that govern a reaction's outcome. youtube.com | Deepens the mechanistic understanding of complex chemical transformations. |

Expanding the Scope of Derivatization for Novel Chemical Entities

A key future direction is the systematic exploration of the derivatization potential of each functional group on the this compound scaffold. This allows for the creation of a diverse library of novel chemical entities for screening in various applications, particularly in medicinal chemistry and materials science. Each site—the amino group, the bromo substituent, and the sulfonic acid—offers a distinct handle for chemical modification.

The Amino Group: This site is readily modified through standard reactions such as acylation (to form amides), alkylation, and reductive amination. It can also be a key component in the synthesis of heterocyclic rings. Pre-column derivatization techniques, for instance using Boc anhydride (B1165640) or 4-iodobenzoyl chloride, are established methods for modifying amino groups for analytical purposes and can be adapted for preparative synthesis. rsc.orggoogle.com

The Bromo Group: As the most versatile site for carbon-carbon and carbon-heteroatom bond formation, the bromine atom can be substituted using a wide array of transition-metal-catalyzed cross-coupling reactions. chempanda.comwikipedia.org This allows for the introduction of nearly any desired alkyl, aryl, or heteroaryl substituent, providing a powerful tool for tuning the molecule's steric and electronic properties.

The Sulfonic Acid Group: This group can be converted into more synthetically versatile derivatives. Reaction with chlorinating agents (e.g., thionyl chloride or phosphorus pentachloride) would yield the corresponding sulfonyl chloride. This reactive intermediate can then be converted into a wide range of sulfonamides or sulfonate esters by reacting with amines or alcohols, respectively. These functional groups are prevalent in many biologically active compounds.

The following table details potential derivatization reactions at each functional site.

| Functional Site | Reaction Type | Typical Reagents | Resulting Functional Group |

|---|---|---|---|

| Amino Group (C4) | Acylation | Acid Chloride (R-COCl), Anhydride | Amide |

| Alkylation | Alkyl Halide (R-X) | Secondary/Tertiary Amine | |

| Boc Protection | Boc Anhydride ((Boc)₂O) | Boc-protected Amine | |

| Bromo Group (C5) | Suzuki Coupling | Ar-B(OH)₂, Pd Catalyst, Base | Aryl/Heteroaryl Substituent |

| Sonogashira Coupling | R-C≡CH, Pd/Cu Catalyst, Base | Alkynyl Substituent | |

| Buchwald-Hartwig Amination | R₂NH, Pd Catalyst, Base | Amino/Amide Substituent | |

| Sulfonic Acid (C3) | Sulfonyl Chloride Formation | SOCl₂, PCl₅ | Sulfonyl Chloride (-SO₂Cl) |

| Sulfonamide Formation (via sulfonyl chloride) | R₂NH | Sulfonamide (-SO₂NR₂) |

Q & A

Q. What methodological considerations are critical when designing kinetic studies for reactions involving this compound?

- Methodological Answer :

- Quenching Methods : Rapid cooling or addition of inhibitors (e.g., sodium thiosulfate for bromine reactions).

- Sampling Intervals : Frequent time-point sampling to capture fast initial rates.

- Data Normalization : Account for solvent effects and side reactions using internal standards (e.g., nitrobenzene) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.